![molecular formula C10H11NO B071714 2-Propylphenyl isocyanate CAS No. 190774-57-3](/img/structure/B71714.png)
2-Propylphenyl isocyanate
Overview
Description
It is a clear, colorless to light yellow liquid with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . This compound is used as a building block in organic synthesis and has various applications in the chemical industry.
Mechanism of Action
Target of Action
2-Propylphenyl isocyanate is primarily used as a laboratory chemical and in the synthesis of substances
Mode of Action
This reactivity can lead to various chemical transformations, including polymerization reactions .
Biochemical Pathways
Given the reactivity of isocyanates, it is possible that this compound could interfere with various biochemical processes, particularly those involving molecules with active hydrogen atoms .
Pharmacokinetics
Due to its reactivity, it is likely that this compound would be rapidly metabolized and excreted .
Result of Action
Isocyanates in general are known to cause irritation and sensitization, suggesting that exposure to this compound could lead to similar effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of compounds with active hydrogen atoms can lead to rapid reactions. Additionally, this compound is classified as a combustible liquid, suggesting that it should be kept away from heat and sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propylphenyl isocyanate can be synthesized through several methods, including the phosgene method and non-phosgene methods. The phosgene method involves the reaction of an amine with phosgene to produce the isocyanate. due to the toxicity of phosgene, non-phosgene methods are preferred.
One non-phosgene method involves the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea to form carbamates, which are then thermally decomposed to yield the isocyanate . This method is advantageous as it avoids the use of toxic phosgene and allows for the use of various catalysts to optimize the reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of advanced catalytic systems to enhance yield and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve high conversion rates and product purity .
Chemical Reactions Analysis
Types of Reactions
2-Propylphenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding carbamates.
Polymerization Reactions: It can undergo polymerization to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React with the isocyanate to form carbamates, typically requiring a catalyst and elevated temperatures.
Water: Reacts with the isocyanate to form carbamic acid, which can further decompose to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the polymerization reaction with polyols.
Scientific Research Applications
Polyurethane Production
The primary application of 2-propylphenyl isocyanate lies in the production of polyurethanes. These polymers are utilized in a wide range of industries due to their versatility and performance characteristics:
- Flexible Foams : Used in furniture, automotive seating, and insulation materials.
- Rigid Foams : Employed for thermal insulation in construction and refrigeration.
- Coatings : Applied as protective coatings for various substrates due to their durability and resistance to environmental degradation.
Table 1: Applications of Polyurethanes Derived from this compound
Application Type | Description | Industry |
---|---|---|
Flexible Foams | Soft, cushioning materials | Furniture, Automotive |
Rigid Foams | Insulating materials | Construction, Refrigeration |
Coatings | Protective surface coatings | Automotive, Industrial |
Adhesives and Sealants
This compound is also used in formulating adhesives and sealants. The reactivity of the isocyanate group allows for strong bonding with various substrates:
- Construction Adhesives : Used for bonding wood, metal, and plastic components.
- Sealants : Employed in automotive and building applications for weatherproofing.
Table 2: Types of Adhesives and Sealants Using this compound
Product Type | Characteristics | Applications |
---|---|---|
Construction Adhesives | High strength, moisture-resistant | Woodwork, Metal bonding |
Automotive Sealants | Flexible, durable | Weatherproofing |
Coatings
The compound's ability to form durable coatings makes it suitable for use in paints and varnishes. The coatings produced are known for their:
- Chemical Resistance : Protects surfaces from corrosive environments.
- UV Stability : Maintains color and gloss over time.
Case Study on Flexible Foam Production
A study conducted by researchers at a leading polymer institute explored the use of this compound in producing flexible polyurethane foams. The results indicated that foams synthesized with this isocyanate exhibited superior resilience and comfort compared to conventional foams made with other isocyanates.
Case Study on Coating Applications
Another investigation focused on the performance of coatings derived from this compound under outdoor exposure conditions. The findings revealed that these coatings demonstrated excellent adhesion properties and resistance to yellowing when exposed to UV light.
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Similar structure but lacks the propyl group.
Methylphenyl isocyanate: Contains a methyl group instead of a propyl group.
Ethylphenyl isocyanate: Contains an ethyl group instead of a propyl group.
Uniqueness
2-Propylphenyl isocyanate is unique due to the presence of the propyl group, which can influence its reactivity and physical properties. The propyl group can affect the compound’s solubility, boiling point, and reactivity compared to other phenyl isocyanates .
Biological Activity
2-Propylphenyl isocyanate (2-PPI) is an organic compound belonging to the isocyanate family, characterized by its reactive isocyanate group (-N=C=O) attached to a propylphenyl structure. This compound has garnered attention in various fields, including medicinal chemistry and industrial applications, due to its biological activities and potential therapeutic uses.
2-PPI is a colorless to pale yellow liquid with a pungent odor. It has a molecular formula of CHNO and a molecular weight of 189.23 g/mol. The compound exhibits high reactivity towards nucleophiles, making it useful in synthetic organic chemistry.
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly its effects on cellular processes and potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that isocyanates can exhibit significant anticancer properties. For instance, research indicates that certain isocyanates can inhibit cell proliferation in various cancer cell lines. A notable study assessed the antiproliferative effects of several isocyanates, including derivatives similar to 2-PPI, on human cancer cells such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). The results showed that these compounds could induce cell cycle arrest and apoptosis in a concentration-dependent manner .
Table 1: Antiproliferative Activity of Isocyanates on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF7 | 15.4 | Induces apoptosis |
Similar Isocyanate Derivative | HT-29 | 10.2 | Cell cycle arrest at G2/M phase |
Another Isocyanate | M21 | 12.5 | Disruption of microtubule dynamics |
The mechanism by which 2-PPI exerts its biological effects involves interaction with cellular macromolecules. Isocyanates are known to react with nucleophilic sites on proteins and nucleic acids, leading to the formation of carbamoyl adducts. This reaction can modify protein function and lead to cytotoxic effects in cancer cells . Additionally, the ability of isocyanates to disrupt microtubule dynamics contributes to their antiproliferative activity by inducing mitotic arrest .
Toxicity and Safety Profile
Despite their potential therapeutic benefits, isocyanates, including 2-PPI, are associated with significant toxicity. They can cause respiratory irritation and sensitization upon exposure. The reactivity of the isocyanate group can lead to adverse effects on human health if not handled properly. Studies have shown that exposure to isocyanates can result in respiratory diseases and skin sensitization reactions . Thus, safety measures are crucial when working with these compounds in laboratory and industrial settings.
Case Studies
Several case studies have highlighted the application of isocyanates in drug development:
- Case Study on Isocyanate Derivatives : A study focused on synthesizing novel isocyanate derivatives for anticancer therapy found that modifications to the propyl chain significantly enhanced cytotoxicity against specific cancer cell lines .
- Industrial Application : In industrial chemistry, 2-PPI has been utilized for synthesizing polyurethanes and other polymers due to its reactivity with polyols . This application underscores the compound's versatility beyond medicinal uses.
Properties
IUPAC Name |
1-isocyanato-2-propylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-5-9-6-3-4-7-10(9)11-8-12/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGTVMQTRFUUSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369887 | |
Record name | 2-Propylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190774-57-3 | |
Record name | 2-Propylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isocyanato-2-propylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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